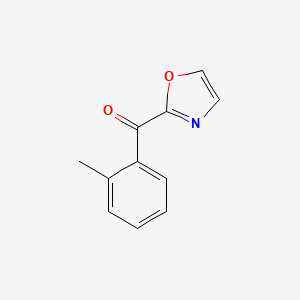

2-(2-Methylbenzoyl)oxazole

Description

Properties

IUPAC Name |

(2-methylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)10(13)11-12-6-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHRYSRGUSAEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642068 | |

| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-53-0 | |

| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing the Molecular Identity

In the landscape of heterocyclic chemistry, precision in nomenclature is paramount. This guide focuses on the physicochemical properties of the compound identified by the CAS Number 95-21-6. While the query "2-(2-Methylbenzoyl)oxazole" was noted, extensive database searches consistently resolve to 2-Methylbenzoxazole . The former suggests a significantly different molecular structure containing a benzoyl moiety, for which there is scant literature. Therefore, this technical guide is dedicated to the well-documented and industrially relevant compound, 2-Methylbenzoxazole (C₈H₇NO), a key scaffold in medicinal chemistry and materials science.[1][2][3] This document will serve as a comprehensive resource, detailing its fundamental physicochemical characteristics and the methodologies for their determination.

Core Physicochemical Properties of 2-Methylbenzoxazole

The utility of a chemical entity in research and development is fundamentally governed by its intrinsic physicochemical properties. These parameters influence its reactivity, solubility, bioavailability, and suitability for various applications. The key properties of 2-Methylbenzoxazole are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [2][3] |

| Molecular Weight | 133.15 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | 5-10 °C (lit.) | [3] |

| Boiling Point | 178 °C (lit.) | [3] |

| Density | 1.121 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.550 (lit.) | [3] |

| Solubility | Insoluble in water; soluble in alcohol. | [1] |

| pKa (of conjugate acid) | 1.58 ± 0.10 (Predicted) | |

| LogP | 1.82 |

Experimental Protocols for Physicochemical Characterization

A thorough understanding of a compound's properties necessitates robust experimental verification. The following section details the standard methodologies for determining the key physicochemical parameters of 2-Methylbenzoxazole, providing the rationale behind each technique.

Determination of Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces.

-

Melting Point Determination:

-

Methodology: A capillary melting point apparatus is the standard instrument. A small, powdered sample of solidified 2-Methylbenzoxazole is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

-

Causality: A sharp melting point range (typically < 1 °C) is indicative of a high-purity sample. Impurities tend to broaden and depress the melting point.

-

-

Boiling Point Determination:

-

Methodology: Due to the relatively high boiling point, distillation is the preferred method. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point.

-

Causality: The boiling point is a measure of the volatility of the compound and is directly related to the strength of its intermolecular forces.

-

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2-Methylbenzoxazole.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy: Provides information about the number of different types of protons and their chemical environments. For 2-Methylbenzoxazole, the spectrum would show signals for the aromatic protons on the benzene ring and the methyl protons.

-

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule.

-

Experimental Workflow: A dilute solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer, and the spectrum is acquired.

-

-

Infrared (IR) Spectroscopy:

-

Methodology: IR spectroscopy is used to identify the functional groups present in a molecule. A drop of liquid 2-Methylbenzoxazole is placed between two salt plates (e.g., NaCl), and an IR spectrum is recorded.

-

Expected Absorptions: The IR spectrum of 2-Methylbenzoxazole would exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=N stretching of the oxazole ring, and C-O stretching.

-

-

Mass Spectrometry (MS):

-

Methodology: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio of the resulting ions is then measured.

-

Expected Fragmentation: The mass spectrum of 2-Methylbenzoxazole would show a molecular ion peak at m/z = 133, corresponding to its molecular weight.

-

Diagram of Spectroscopic Analysis Workflow```dot

Caption: Synthesis of 2-Methylbenzoxazole.

Applications in Drug Development and Research

2-Methylbenzoxazole and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The benzoxazole scaffold is considered a "privileged structure" as it can interact with a wide range of biological targets. Derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. [5][6][7]A thorough understanding of the physicochemical properties of the parent compound, 2-Methylbenzoxazole, is therefore crucial for the rational design and development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2-Methylbenzoxazole, a compound of significant interest in chemical research and drug development. By presenting a combination of established data and the experimental methodologies for their validation, this document serves as a valuable resource for scientists and researchers. The provided protocols and workflows are designed to ensure scientific integrity and reproducibility in the characterization of this important heterocyclic compound.

References

-

PubChem. (n.d.). 2-Methylbenzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthonix. (n.d.). 2-Methylbenzo[d]oxazole. Retrieved from [Link]

-

Chemsrc. (2023, August 20). 2-methylbenzoxazole. Retrieved from [Link]

-

Wikidata. (n.d.). 2-methyl-4,5-benzo-oxazole. Retrieved from [Link]

-

NIST. (n.d.). Benzoxazole, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

MDPI. (2023). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, J., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]

-

Shaw, M., et al. (2019). The structures of the 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g) that were synthesised in this study as well as the structures of safinamide and an experimental benzoxazole compound (3) that act as specific inhibitors of MAO-B. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-oxazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

ACS Publications. (2009). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

-

Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. Retrieved from [Link]

Sources

- 1. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 95-21-6 | 2-Methylbenzo[d]oxazole [synthonix.com]

- 3. 2-甲基苯并噁唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-methylbenzoxazole | CAS#:95-21-6 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-(2-Methylbenzoyl)oxazole CAS number and molecular weight.

An In-Depth Technical Guide to 2-(2-Methylbenzoyl)oxazole and the Broader Oxazole Scaffold

Part 1: Core Chemical Identity and Properties

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This fundamental structure is a key building block in numerous biologically active natural products and synthetic compounds.[1] The specific compound of interest, 2-(2-Methylbenzoyl)oxazole, possesses a benzoyl group at the 2-position of the oxazole ring, which is anticipated to significantly influence its chemical reactivity and biological activity.

Key Physicochemical Data

A summary of the core identifiers for 2-(2-Methylbenzoyl)oxazole and the exemplar compound 2-methylbenzoxazole is presented below.

| Property | 2-(2-Methylbenzoyl)oxazole | 2-Methylbenzoxazole |

| CAS Number | 898759-53-0 | 95-21-6[2][3][4][5] |

| Molecular Formula | C11H9NO2 | C8H7NO[3][5] |

| Molecular Weight | 187.19 g/mol | 133.15 g/mol [3][4] |

| Appearance | Not specified | Pale yellow to white crystalline solid[6] |

| Solubility | Not specified | Low solubility in water, soluble in organic solvents[6] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of oxazole derivatives is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to this scaffold. The choice of synthetic strategy is often dictated by the desired substitution pattern on the oxazole ring.

General Synthetic Strategies for Oxazoles

Several classical methods are employed for the synthesis of the oxazole ring:

-

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles.[7]

-

Reaction of α-Haloketones with Primary Amides: This is a common and efficient method for producing a variety of oxazole derivatives.

-

From Isocyanides with Acid Chlorides: This route allows for the synthesis of oxazoles with specific substitution patterns.[7]

Exemplar Synthesis of 2-Methylbenzoxazole

A prevalent method for the synthesis of 2-methylbenzoxazole involves the reaction of o-aminophenol with acetic anhydride. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring system.

Experimental Protocol: Synthesis of 2-Methylbenzoxazole from o-Aminophenol

Materials:

-

o-Aminophenol

-

Acetic anhydride

-

Toluene

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-aminophenol in a suitable solvent such as toluene.

-

Add an equimolar amount of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford pure 2-methylbenzoxazole.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 2-methylbenzoxazole.

Part 3: Applications in Research and Drug Discovery

The oxazole moiety is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1]

Role as Enzyme Inhibitors and Peptide Mimetics

The structural and electronic properties of the oxazole ring allow it to act as a bioisostere for amide and ester groups. This enables oxazole-containing molecules to function as peptide mimetics and interact with the active sites of enzymes.

Use in the Development of Novel Therapeutics

Research into oxazole derivatives has led to the identification of potent inhibitors of various enzymes. For instance, derivatives of 2-methylbenzoxazole have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme targeted in the treatment of neuropsychiatric and neurodegenerative disorders.

Signaling Pathway Interaction

The therapeutic effects of oxazole-based compounds often stem from their ability to modulate specific signaling pathways. For example, as inhibitors of enzymes like MAO, they can influence neurotransmitter levels in the brain.

Caption: Inhibition of MAO by 2-methylbenzoxazole derivatives.

Part 4: Conclusion and Future Directions

The oxazole scaffold, exemplified by 2-methylbenzoxazole, continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the generation of diverse chemical libraries for screening against a wide range of biological targets. Future research in this area will likely focus on the development of more potent and selective oxazole-based drugs, leveraging computational modeling and high-throughput screening to accelerate the drug discovery process.

References

-

2-methylbenzoxazole | CAS#:95-21-6. Chemsrc. [Link]

-

2-Methylbenzoxazole | C8H7NO | CID 7225. PubChem. [Link]

-

2-Methylbenzo[d]oxazole - [M63131]. Synthonix. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. ResearchGate. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. 2-Methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 95-21-6: 2-Methylbenzoxazole | CymitQuimica [cymitquimica.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Methylbenzoyl)oxazole

Molecular Structure and a Strategy for its Elucidation

The structural elucidation of a novel compound like 2-(2-Methylbenzoyl)oxazole necessitates a multi-faceted spectroscopic approach. A logical workflow is essential for unambiguous characterization, beginning with techniques that provide information on molecular weight and functional groups, and progressing to those that reveal the fine details of the molecular skeleton.

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[1]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-(2-Methylbenzoyl)oxazole in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the protons on the oxazole ring, the tolyl group, and the methyl group. Aromatic protons in benzoxazole derivatives typically appear in the downfield region of the spectrum (δ 6.8–8.8 ppm).[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~8.0-8.2 | Doublet | Oxazole H5 | The proton at the 5-position is expected to be deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group. |

| ~7.6-7.8 | Doublet | Oxazole H4 | The proton at the 4-position is typically found at a slightly higher field compared to H5. |

| ~7.3-7.6 | Multiplet | Aromatic protons (tolyl group) | The four aromatic protons of the 2-methylbenzoyl group would appear as a complex multiplet due to their differing chemical environments and spin-spin coupling. |

| ~2.5 | Singlet | Methyl protons (-CH₃) | The methyl protons on the tolyl group are expected to appear as a singlet in the upfield region. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~185-190 | Carbonyl Carbon (C=O) | The carbonyl carbon is highly deshielded and will appear significantly downfield. |

| ~160-165 | Oxazole C2 | The carbon atom of the C=N bond in the oxazole ring is characteristically found in this region. |

| ~140-145 | Oxazole C5 | The C-O carbon of the oxazole ring. |

| ~125-140 | Aromatic & Oxazole C4 Carbons | The aromatic carbons of the tolyl group and the C4 of the oxazole ring will resonate in this range. |

| ~21 | Methyl Carbon (-CH₃) | The methyl carbon will be observed in the aliphatic region of the spectrum. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; sonication may be necessary.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The spectrum of 2-(2-Methylbenzoyl)oxazole is expected to be characterized by strong absorptions corresponding to the carbonyl group and the C=N bond of the oxazole ring.

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3150 | C-H stretching (oxazole ring) |

| ~3000-3100 | C-H stretching (aromatic ring) |

| ~1680-1700 | C=O stretching (benzoyl carbonyl) |

| ~1600-1650 | C=N stretching (oxazole ring) |

| ~1500-1600 | C=C stretching (aromatic and oxazole rings) |

| ~1200-1300 | C-O stretching (oxazole ring) |

Experimental Protocol for FTIR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.

| Predicted m/z Value | Assignment |

| [M]⁺ | Molecular ion peak |

| [M - CO]⁺ | Loss of a carbonyl group |

| [M - C₇H₇O]⁺ | Loss of the 2-methylbenzoyl group |

| [C₇H₇]⁺ | Tropylium ion (from the tolyl group) |

Predicted Fragmentation Pathway

Electron ionization (EI) would likely induce fragmentation of 2-(2-Methylbenzoyl)oxazole, with the most probable cleavage occurring at the bond between the carbonyl group and the oxazole ring.

Sources

An In-depth Technical Guide to the Solubility of 2-(2-Methylbenzoyl)oxazole in Common Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-(2-Methylbenzoyl)oxazole in a range of common organic solvents. While specific experimental data for this compound is not extensively published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical considerations based on the molecule's structure, provides detailed, field-proven experimental protocols for accurate solubility determination, and discusses the application of modern analytical techniques for quantification. The aim is to empower the scientific community with the necessary tools to generate reliable and reproducible solubility data, thereby facilitating informed decision-making in solvent selection for synthesis, purification, and formulation.

Introduction to 2-(2-Methylbenzoyl)oxazole and the Imperative of Solubility

2-(2-Methylbenzoyl)oxazole is a heterocyclic compound featuring a benzoxazole core linked to a 2-methylbenzoyl group. The oxazole ring system is a prevalent scaffold in medicinal chemistry, and related structures are known to exhibit a wide range of biological activities.[1][2] The broader class of benzoxazoles, which are structural analogues, have been explored for various therapeutic applications.[3] Given its structure, 2-(2-Methylbenzoyl)oxazole holds potential as a building block in organic synthesis or as a candidate in drug discovery programs.

The solubility of a compound is paramount in numerous scientific and industrial processes:

-

Chemical Synthesis: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts.

-

Purification: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.[4]

-

Formulation Development: For pharmaceutical applications, the solubility of an API in different excipients and solvent systems is a key determinant of its bioavailability and therapeutic efficacy.[5]

-

Analytical Chemistry: The preparation of solutions for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Ultraviolet-Visible (UV-Vis) spectroscopy requires an understanding of the compound's solubility to ensure accurate quantification.[6][7]

This guide will provide a robust framework for systematically determining the solubility of 2-(2-Methylbenzoyl)oxazole, enabling researchers to make informed decisions in their specific applications.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[8] A polar solute will tend to dissolve in a polar solvent, and a non-polar solute will dissolve in a non-polar solvent.[8]

The structure of 2-(2-Methylbenzoyl)oxazole suggests a molecule with moderate polarity. The presence of the oxazole ring with its nitrogen and oxygen atoms, along with the carbonyl group, introduces polar characteristics. The benzene rings and the methyl group contribute to its non-polar, lipophilic nature. Therefore, it can be anticipated that 2-(2-Methylbenzoyl)oxazole will exhibit good solubility in a range of polar aprotic and some polar protic solvents, and lower solubility in highly non-polar solvents like hexane.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[9][10] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[10] The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

2-(2-Methylbenzoyl)oxazole (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

The Shake-Flask Protocol for Solubility Determination

The following protocol outlines a self-validating system for determining the equilibrium solubility of 2-(2-Methylbenzoyl)oxazole.

Step 1: Preparation Add an excess amount of solid 2-(2-Methylbenzoyl)oxazole to a series of vials, each containing a known volume of a different organic solvent.[11] The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

Step 2: Equilibration Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9][10] The time to reach equilibrium should be confirmed by taking measurements at different time points until the concentration of the dissolved solid remains constant.[10]

Step 3: Phase Separation After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle.[10] Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[12] This step must be performed quickly to minimize temperature fluctuations.[13]

Step 4: Quantification Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.[13] Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of 2-(2-Methylbenzoyl)oxazole.

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[7][14] A calibration curve should be prepared by running a series of standard solutions of 2-(2-Methylbenzoyl)oxazole of known concentrations.

UV-Vis Spectroscopy: If 2-(2-Methylbenzoyl)oxazole has a suitable chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification.[12][15] Similar to HPLC, a calibration curve based on the Beer-Lambert law is required.[15]

Data Presentation and Interpretation

The solubility data for 2-(2-Methylbenzoyl)oxazole should be summarized in a clear and structured table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 2-(2-Methylbenzoyl)oxazole at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) |

| Hexane | Non-polar | Low | To be determined |

| Toluene | Aromatic | Moderate | To be determined |

| Dichloromethane | Chlorinated | High | To be determined |

| Diethyl Ether | Ether | Moderate | To be determined |

| Ethyl Acetate | Polar Aprotic | High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Ethanol | Polar Protic | Moderate | To be determined |

| Methanol | Polar Protic | Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |

Safety and Handling

2-(2-Methylbenzoyl)oxazole: While specific toxicity data for 2-(2-Methylbenzoyl)oxazole is not readily available, it is prudent to handle it with care. Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16][17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[17]

Organic Solvents: All organic solvents should be handled in a well-ventilated area, preferably in a fume hood. Many are flammable and may have specific health hazards.[18][19] Always consult the Safety Data Sheet (SDS) for each solvent before use.[17][19]

Visualizations

Caption: Experimental workflow for the shake-flask solubility determination.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to 2-(2-Methylbenzoyl)oxazole: Synthesis, Characterization, and Applications

Introduction: The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous pharmacologically active natural products and synthetic compounds.[1] These five-membered heterocyclic compounds, featuring nitrogen and oxygen atoms, are known to engage with biological macromolecules, leading to a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide focuses on a specific, nuanced derivative: 2-(2-Methylbenzoyl)oxazole, also known by its IUPAC name (2-methylphenyl)(oxazol-2-yl)methanone.

While this specific molecule is not widely cataloged in commercial or public chemical databases, this guide serves as an in-depth technical resource for its synthesis, characterization, and potential utility. By leveraging established principles of oxazole chemistry and data from structurally analogous 2-aroyloxazoles, we provide a predictive and practical framework for researchers, chemists, and professionals in drug development. The insights herein are designed to bridge the gap between theoretical structure and practical application, enabling the exploration of this compound's potential in novel therapeutic and material contexts.

Chemical Identity and Physicochemical Properties

The fundamental step in any chemical workflow is the unambiguous identification of the molecule of interest. Based on its nomenclature, the structure of 2-(2-Methylbenzoyl)oxazole can be precisely defined, from which its key chemical identifiers and predicted properties can be derived.

Chemical Structure and Identifiers

The molecule consists of an oxazole ring linked at the C2 position to the carbonyl carbon of a 2-methylbenzoyl (o-toluoyl) group.

// Define nodes for the oxazole ring N1 [label="N", pos="0,0.866!"]; O1 [label="O", pos="-0.5,-0.866!"]; C2 [label="C", pos="1,0!"]; C4 [label="C", pos="-1,0!"]; C5 [label="C", pos="-1.5,-0.866!"];

// Define nodes for the benzoyl group C_carbonyl [label="C", pos="2.5,0!"]; O_carbonyl [label="O", pos="3.0,0.866!"]; C_phenyl_1 [label="C", pos="3.5,-0.7!"]; C_phenyl_2 [label="C", pos="4.8,-0.2!"]; C_phenyl_3 [label="C", pos="5.8,-0.9!"]; C_phenyl_4 [label="C", pos="5.5,-2.2!"]; C_phenyl_5 [label="C", pos="4.2,-2.7!"]; C_phenyl_6 [label="C", pos="3.2,-2.0!"]; C_methyl [label="CH₃", pos="5.2,1.1!"];

// Draw bonds for the oxazole ring N1 -- C2 [label=""]; C2 -- O1 [label=""]; O1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- N1 [label=""];

// Draw bonds for the benzoyl group C2 -- C_carbonyl [label=""]; C_carbonyl -- O_carbonyl [label=""]; C_carbonyl -- C_phenyl_1 [label=""]; C_phenyl_1 -- C_phenyl_2 [label=""]; C_phenyl_1 -- C_phenyl_6 [label=""]; C_phenyl_2 -- C_phenyl_3 [label=""]; C_phenyl_3 -- C_phenyl_4 [label=""]; C_phenyl_4 -- C_phenyl_5 [label=""]; C_phenyl_5 -- C_phenyl_6 [label=""]; C_phenyl_2 -- C_methyl [label=""];

// Add implicit hydrogens for clarity H4 [label="H", pos="-1.5,0.5!"]; H5 [label="H", pos="-2.2,-1.2!"]; C4 -- H4 [style=invis]; C5 -- H5 [style=invis]; }

Figure 1: 2D Structure of 2-(2-Methylbenzoyl)oxazole.

Based on this structure, the following identifiers have been generated.

| Identifier | Value | Source |

| IUPAC Name | (2-methylphenyl)(oxazol-2-yl)methanone | IUPAC Nomenclature |

| SMILES String | Cc1ccccc1C(=O)c2occn2 | Generated from Structure |

| InChI | InChI=1S/C11H9NO2/c1-8-5-3-2-4-9(8)11(14)10-7-12-6-13-10/h2-7H,1H3 | Generated from Structure |

| InChIKey | FAPWRFPIFNOTQN-UHFFFAOYSA-N | Generated from Structure |

| Molecular Formula | C₁₁H₉NO₂ | Derived from Structure |

| Molecular Weight | 187.19 g/mol | Derived from Structure |

Predicted Physicochemical Properties

Quantitative structure-property relationship (QSPR) models allow for the prediction of key physicochemical properties, which are crucial for experimental design, including solvent selection and purification strategies.

| Property | Predicted Value | Significance |

| logP (Octanol/Water) | ~2.1 - 2.5 | Indicates moderate lipophilicity and good potential for membrane permeability. |

| Boiling Point | ~320-350 °C | Suggests low volatility; purification by distillation requires vacuum. |

| Polar Surface Area | ~46.2 Ų | Influences solubility and transport properties across biological membranes. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Poorly soluble in water. | Guides selection of solvents for reaction, extraction, and chromatography. |

Synthesis Methodology: A Protocol for 2-Acyloxazoles

The synthesis of 2-acyloxazoles is not as commonly reported as that of alkyl- or aryl-substituted oxazoles. However, established methodologies can be adapted for this purpose. The Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone, is a foundational method for forming the oxazole ring.[4][5] An alternative and highly effective modern approach is the iodine-catalyzed oxidative cyclization of enamides or related precursors.[6][7]

Here, we propose a robust, two-step synthetic workflow adaptable for 2-(2-Methylbenzoyl)oxazole, proceeding through an α-acylamino ketone intermediate.

// Nodes Start1 [label="2-Aminoacetophenone\n(Starting Material 1)"]; Start2 [label="2-Methylbenzoyl Chloride\n(Starting Material 2)"]; Step1 [label="Step 1: Acylation\n(Schotten-Baumann Conditions)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; Intermediate [label="Intermediate:\n2-(2-Methylbenzamido)acetophenone", shape=box, style="rounded,dashed", color="#FBBC05"]; Step2 [label="Step 2: Cyclodehydration\n(Robinson-Gabriel Synthesis)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; Product [label="Final Product:\n2-(2-Methylbenzoyl)oxazole", shape=box, style=rounded, color="#34A853", fillcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", shape=diamond, color="#5F6368", fillcolor="#F1F3F4"];

// Edges Start1 -> Step1; Start2 -> Step1; Step1 -> Intermediate [label="Base (e.g., Pyridine)\nDCM, 0°C to RT"]; Intermediate -> Step2; Step2 -> Product [label="Dehydrating Agent\n(e.g., H₂SO₄, POCl₃)\nHeat"]; Product -> Purification; }

Figure 2: Proposed synthetic workflow for 2-(2-Methylbenzoyl)oxazole.

Experimental Protocol

This protocol describes the synthesis of the intermediate 2-acylamino-ketone followed by its cyclization to the target oxazole.

Part A: Synthesis of 2-(2-Methylbenzamido)acetophenone (Intermediate)

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-aminoacetophenone hydrochloride (1.0 eq) and dichloromethane (DCM, ~10 mL per gram of starting material).

-

Basification: Cool the suspension to 0 °C in an ice bath. Add pyridine (2.5 eq) dropwise. Stir for 15 minutes until a clear solution is obtained.

-

Causality: Pyridine acts as both a base to neutralize the hydrochloride salt, liberating the free amine, and as a scavenger for the HCl generated during the acylation reaction.

-

-

Acylation: Add a solution of 2-methylbenzoyl chloride (1.1 eq) in DCM dropwise to the cooled reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding 1M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.

-

Self-Validation: The acidic and basic washes remove unreacted pyridine and any remaining acid chloride, ensuring a cleaner crude product for the next step.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-methylbenzamido)acetophenone, which can be used directly or purified by recrystallization.

Part B: Cyclodehydration to 2-(2-Methylbenzoyl)oxazole

-

Reactor Setup: Place the crude intermediate from Part A into a round-bottom flask.

-

Dehydration: Add concentrated sulfuric acid (H₂SO₄, ~2-3 eq) carefully at 0 °C.

-

Causality: Concentrated H₂SO₄ is a powerful dehydrating agent that protonates the ketone and amide carbonyls, facilitating the intramolecular nucleophilic attack of the amide oxygen onto the ketone carbon, which is the key step of the cyclization.[5] Other reagents like POCl₃ or P₂O₅ can also be effective.[8]

-

-

Reaction: Heat the mixture to 80-100 °C for 2-4 hours. The reaction mixture will typically darken. Monitor by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization & Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH ~7-8. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(2-Methylbenzoyl)oxazole.

Spectroscopic Characterization

Characterization is essential to confirm the structure and purity of the synthesized product. The following data are predicted based on the known spectral properties of aroyl-oxazoles and related heterocyclic ketones.

| Technique | Expected Observations |

| ¹H NMR | Oxazole Protons: Two signals in the aromatic region, likely between δ 7.0-8.0 ppm. One doublet for the C4-H and one doublet for the C5-H. Aromatic Protons (Benzoyl): A multiplet pattern between δ 7.2-7.8 ppm corresponding to the four protons on the 2-methylphenyl ring. Methyl Protons: A singlet at approximately δ 2.5 ppm corresponding to the -CH₃ group. |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, ~180-185 ppm. Oxazole Carbons: C2 (~160 ppm), C4 (~125-130 ppm), C5 (~140-145 ppm). Aromatic Carbons: Multiple signals between δ 125-140 ppm. Methyl Carbon: A signal in the upfield region, ~20-22 ppm. |

| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹. This is a key diagnostic peak. C=N Stretch (Oxazole): An absorption band around 1580-1620 cm⁻¹. C-O-C Stretch (Oxazole): An absorption band around 1050-1150 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spec. (HRMS) | Molecular Ion [M+H]⁺: Expected m/z of 188.0706 for C₁₁H₁₀NO₂⁺. This provides confirmation of the molecular formula. |

Applications in Research and Drug Development

The oxazole nucleus is a key pharmacophore in drug discovery. Its derivatives have demonstrated a wide array of biological activities.[9][10]

-

Enzyme Inhibition: The planar, electron-rich oxazole ring system can participate in π-stacking and hydrogen bonding interactions within enzyme active sites. Benzoxazole derivatives, for instance, have been investigated as inhibitors of enzymes like monoamine oxidase and cyclooxygenase (COX).[2] The aroyl ketone moiety in 2-(2-Methylbenzoyl)oxazole introduces an additional hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.

-

Antimicrobial and Anticancer Agents: A vast number of synthetic oxazole-containing molecules exhibit potent antibacterial, antifungal, and anticancer properties.[3][10] They can act as structural isosteres of natural nucleic bases, allowing them to interact with the biopolymers of living systems.[1]

-

Scaffold for Combinatorial Chemistry: The 2-acyloxazole structure is a versatile template. The oxazole ring can be further functionalized, and the peripheral 2-methylphenyl ring can be modified to explore structure-activity relationships (SAR) for optimizing potency and selectivity against a biological target.

Conclusion

This guide provides a comprehensive technical framework for the synthesis and characterization of 2-(2-Methylbenzoyl)oxazole. While not a commonly available chemical, its rational design based on the privileged oxazole scaffold makes it a compelling target for discovery research. By adapting established protocols such as the Robinson-Gabriel synthesis, researchers can access this molecule and explore its potential applications. The predictive spectroscopic data supplied herein offers a benchmark for structural verification. As the demand for novel heterocyclic compounds continues to grow in drug development and materials science, a thorough understanding of such targeted syntheses is indispensable for innovation.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Zheng, J., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications. Retrieved from [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

-

Wang, Y., et al. (2014). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]

-

Haddadin, M. J., et al. (2009). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Jiang, H., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. RSC Publishing. Retrieved from [Link]

-

An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2019). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

-

DSpace. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Turchi, I. J. (2010). Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of oxazoles from α,β-unsaturated carbonyl compounds through 2-acylaziridines. Retrieved from [Link]

-

Wikidata. (n.d.). 2-methyl-4,5-benzo-oxazole. Retrieved from [Link]

-

Fijałek, Z., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Retrieved from [Link]

-

IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]

Sources

- 1. 2-Methylbenzo[d]oxazole-7-carbaldehyde | C9H7NO2 | CID 71627098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. 1,3-Oxazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. repository.najah.edu [repository.najah.edu]

- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of 2-(2-Methylbenzoyl)oxazole derivatives.

An In-Depth Technical Guide to the Potential Biological Activities of 2-(2-Methylbenzoyl)oxazole Derivatives

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, serves as a crucial structural motif in a multitude of natural and synthetic compounds.[1][2] Its unique electronic properties and rigid planar structure make it an attractive scaffold for interaction with various biological targets, including enzymes and receptors.[3][4] Consequently, oxazole derivatives have garnered significant attention in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities such as anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][5] This guide focuses specifically on the derivatives of 2-(2-Methylbenzoyl)oxazole, exploring their therapeutic potential by synthesizing technical data with field-proven experimental insights. We will delve into the key biological activities, elucidate the underlying mechanisms of action, and provide detailed protocols for their evaluation.

Part 1: Anticancer Activity of 2-(2-Methylbenzoyl)oxazole Derivatives

Derivatives of the 2-methylbenzoxazole core have demonstrated significant cytotoxic activity against a broad range of human cancer cell lines.[6][7] Their efficacy stems from the ability to interfere with multiple cellular processes essential for the survival and proliferation of cancer cells.[6]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are not attributed to a single mode of action but rather a combination of mechanisms that cripple cancer cell machinery.

-

Induction of Apoptosis: A primary mechanism is the induction of apoptosis, or programmed cell death.[6][7] Studies on related benzoxazole compounds show they can trigger the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, the release of cytochrome c, and the subsequent activation of caspases 9 and 3.[7]

-

Interference with Signaling Pathways: These compounds have been found to modulate critical signaling pathways that govern cell growth and survival.[7] Key pathways disrupted include:

-

Enzyme Inhibition: Certain benzoxazole analogues act as inhibitors of crucial enzymes like Topoisomerase II, which is vital for DNA replication and repair in cancer cells.[6][7]

Quantitative Assessment of Anticancer Potency

The anticancer efficacy of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values indicate greater potency.[7] The following table summarizes reported IC50 values for various 2-substituted benzoxazole derivatives against different cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aryl-benzoxazole Analogues | HT-29 (Colon) | Varies (some compounds show high potency) | [8] |

| 2-Aryl-benzoxazole Analogues | MCF7 (Breast) | Varies (e.g., compounds 3m & 3n are potent) | [8] |

| 2-Aryl-benzoxazole Analogues | A549 (Lung) | Varies | [8] |

| 2-Methyl-4,5-disubstituted Oxazoles (CA-4 analogues) | Multiple lines | 0.00035 - 0.0202 (for compounds 4g & 4i) | [9] |

| 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles | HOP-92 (Lung) | High anti-proliferative activity noted | [10] |

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[6][11] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.[12][13]

-

Compound Treatment: Treat the cells with various concentrations of the 2-(2-Methylbenzoyl)oxazole derivative and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.[6]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for 24-48 hours.[12]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[12]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[12]

Visualization of Experimental Workflow

Caption: NF-κB pathway and proposed inhibition by oxazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. [14][15] Protocol:

-

Animal Acclimatization: Acclimatize Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping: Divide animals into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin or Diclofenac Sodium), and test groups receiving different doses of the oxazole derivative. [1]3. Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.

Part 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. [16][17]Benzoxazole derivatives have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. [18][19][20]

Mechanism of Action

While the precise mechanisms can vary, a key target for some 2-substituted benzoxazole derivatives is bacterial DNA gyrase. [21]This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The presence of electron-withdrawing groups on the benzoxazole scaffold has been shown to enhance antimicrobial activity. [1]

Quantitative Assessment of Antimicrobial Efficacy

The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism. [22]

| Derivative/Analog | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |

|---|---|---|---|---|---|

| Analog A (2-(4-chlorophenyl)-5-nitrobenzoxazole) | 15.6 | 31.2 | 62.5 | 125 | [23] |

| Analog B (2-(4-nitrophenyl)-5-nitrobenzoxazole) | 7.8 | 15.6 | 31.2 | 62.5 | [23] |

| Analog C (2-phenyl-5-nitrobenzoxazole) | 31.2 | 62.5 | 125 | 250 | [23] |

| Ciprofloxacin (Standard) | <1.0 | <1.0 | <1.0 | <1.0 | [23] |

Note: Data is for structurally related analogs to provide context.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent. [16][22] Protocol:

-

Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Inoculation: Add the standardized microbial inoculum to each well (except the negative control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. [22]A viability indicator like resazurin can be added to aid visualization. [16][17]

Visualization of Antimicrobial Testing Workflow

Caption: Standard workflow for MIC determination.

Conclusion and Future Directions

The 2-(2-Methylbenzoyl)oxazole scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The evidence strongly supports their potential as anticancer, anti-inflammatory, and antimicrobial agents. The multi-faceted mechanisms of action, including apoptosis induction, inhibition of key signaling pathways like NF-κB, and disruption of essential microbial enzymes, make them compelling candidates for further drug development.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity while minimizing off-target effects. Advanced in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of these versatile derivatives holds significant promise for addressing critical unmet needs in oncology and infectious diseases.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

Garg, A. K., Singh, R. K., Srimali, K., & Sinha, S. K. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-5. [Link]

-

Adnan, M., Patel, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(8), e29760. [Link]

-

Reddy, T. S., Suman, V., et al. (2018). Oxadiazole Targets NF-κB Signaling Pathway to Induce Apoptosis in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 79. [Link]

-

Barreteau, H., Mandoukou, L., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1961-1964. [Link]

-

IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

-

Saeed, M., El-Sattar, N. E. A., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(19), 6825. [Link]

-

ResearchGate. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]

-

Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]

-

MDPI. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. [Link]

-

PubMed. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. [Link]

-

NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

-

ResearchGate. (2023). Guideline for anticancer assays in cells. [Link]

-

JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. [Link]

-

Semantic Scholar. (2018). In vitro assays and techniques utilized in anticancer drug discovery. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative. [Link]

-

PubMed Central. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. [Link]

-

An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]

-

MDPI. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]

-

Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

NIH. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. [Link]

-

NIH. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]

-

PubMed. (2013). Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes. [Link]

-

PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]

-

Bentham Science. (n.d.). Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. [Link]

-

PubMed. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

Der Pharma Chemica. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. [Link]

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

-

NIH. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[14][16]xazin-3(4H). [Link]

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]

- 4. repository.najah.edu [repository.najah.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. jddtonline.info [jddtonline.info]

- 15. researchgate.net [researchgate.net]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]

- 20. Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Thermogravimetric Analysis of 2-(2-Methylbenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 2-(2-Methylbenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a foundational understanding of the "why" behind the experimental design, ensuring methodological robustness and insightful data interpretation.

Introduction to 2-(2-Methylbenzoyl)oxazole and Its Thermal Stability

2-(2-Methylbenzoyl)oxazole belongs to the oxazole family, a class of five-membered heterocyclic aromatic compounds containing an oxygen and a nitrogen atom.[1][2] Oxazole derivatives are recognized for their thermal stability and are integral to numerous pharmacologically active molecules, exhibiting a wide range of biological activities.[3] The thermal stability of such compounds is a critical parameter, influencing their storage, handling, formulation, and overall viability in various applications, including drug development.

Thermogravimetric analysis is an essential technique for assessing the thermal stability of a compound by measuring its change in mass as a function of temperature in a controlled atmosphere.[4] This analysis provides crucial information on the onset of decomposition, the temperature of maximum decomposition rate, and the nature of the decomposition process.

Physicochemical Properties of Related Compounds

| Property | Value (for 2-Methylbenzoxazole) | Source |

| Molecular Formula | C8H7NO | [5][6][7] |

| Molecular Weight | 133.15 g/mol | [7][8] |

| Melting Point | 5-10 °C | [7] |

| Boiling Point | 178 °C | [7] |

| Density | 1.121 g/mL at 25 °C | [7] |

These properties suggest that 2-(2-Methylbenzoyl)oxazole is likely to be a liquid or a low-melting solid at room temperature, with a relatively high boiling point, indicating a degree of thermal stability.

Experimental Protocol: Thermogravimetric Analysis

The following protocol is a self-validating system designed for the rigorous thermal analysis of 2-(2-Methylbenzoyl)oxazole.

Instrumentation and Calibration

-

Instrument: A calibrated thermogravimetric analyzer is required.

-

Calibration: Ensure the instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

Sample Preparation

-

Accurately weigh 5-10 mg of purified 2-(2-Methylbenzoyl)oxazole into an inert TGA pan (e.g., alumina or platinum).

-

If the sample is a liquid or has a low melting point, a sealed pan with a pinhole lid is recommended to control evaporation and ensure that the observed mass loss is due to decomposition rather than volatilization.[4]

TGA Experimental Parameters

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4][9]

-

Temperature Program:

-

Equilibrate the sample at 25 °C for 5 minutes to ensure thermal stability before heating.

-

Ramp the temperature from 25 °C to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.[9] This heating rate provides a good balance between resolution and experimental time.

-

Data Acquisition and Analysis

-

Continuously record the sample mass as a function of temperature.

-

The primary data output will be a TGA curve (mass vs. temperature).

-

The first derivative of the TGA curve (DTG curve) should also be generated to identify the temperatures of the maximum rates of mass loss.

Anticipated Results and Interpretation

Based on the known thermal stability of oxazole derivatives, 2-(2-Methylbenzoyl)oxazole is expected to be stable up to a relatively high temperature.[10][1] The TGA thermogram will likely show a single-step or multi-step decomposition process.

Hypothetical TGA and DTG Data

The following table summarizes the expected key thermal events for 2-(2-Methylbenzoyl)oxazole, based on the behavior of analogous aromatic and benzoyl compounds.[4]

| Parameter | Expected Temperature Range | Description |

| Onset of Decomposition (T_onset) | 200 - 250 °C | The temperature at which significant and irreversible mass loss begins. |

| Temperature at Max Decomposition Rate (T_max) | 250 - 300 °C | The temperature at which the rate of mass loss is highest, as indicated by the peak of the DTG curve. |

| Final Residue | < 5% | The percentage of mass remaining at the end of the experiment. A low residual mass is indicative of complete decomposition into volatile products. |

Potential Thermal Decomposition Pathways

The thermal decomposition of 2-(2-Methylbenzoyl)oxazole is likely to proceed through the cleavage of the weaker bonds in the molecule. The following diagram illustrates a plausible decomposition pathway.

Caption: Proposed thermal decomposition pathways for 2-(2-Methylbenzoyl)oxazole.

Upon heating, the initial fragmentation may involve the cleavage of the C-C bond between the benzoyl group and the oxazole ring, or the opening of the oxazole ring itself.[11] These initial decomposition products would then undergo further fragmentation at higher temperatures to yield smaller, volatile molecules.

Experimental Workflow Visualization

The logical flow of a comprehensive thermal analysis of 2-(2-Methylbenzoyl)oxazole is depicted in the following workflow diagram.

Caption: Experimental workflow for the comprehensive thermal analysis.

For a more detailed understanding of the decomposition mechanism, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).[9] This would allow for the identification of the gaseous products evolved during decomposition, providing direct evidence for the proposed fragmentation pathways.

Conclusion

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis of 2-(2-Methylbenzoyl)oxazole. By following the detailed protocol and considering the potential decomposition pathways, researchers can obtain reliable and insightful data on the thermal stability of this compound. This information is invaluable for its safe handling, storage, and application in research and development.

References

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate.

- Thermal Stability of Benzoyl Isocyanate: An In-depth Technical Guide. (2025). Benchchem.

- 2-Methylbenzoxazole synthesis. (n.d.). ChemicalBook.

- Shaw, M., et al. (n.d.). The synthesis of 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g). ResearchGate.

- CAS 95-21-6: 2-Methylbenzoxazole. (n.d.). CymitQuimica.

- 2-Methylbenzoxazole. (n.d.). PubChem.

- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.

- 2-Methylbenzoxazole 99 95-21-6. (n.d.). Sigma-Aldrich.

- An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethoxybenzoyl)oxazole. (2025). Benchchem.

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC - NIH.

- Process for the preparation of 2-methylbenzoxazole. (n.d.). Google Patents.

- Experimental details, TEM images, NMR and TGA data. (n.d.). [No Source Found].

- TGA diagrams that characterize the synthesis of benzylsulfamide by thermolysis. (n.d.). ResearchGate.

- The Synthesis and the Thermal Decomposition of 1, 3, 4-Dioxazole Derivatives. (n.d.). [No Source Found].

- Oxazole. (n.d.). Wikipedia.

- The Thermal Decomposition of Benzoyl Peroxide. (n.d.). ACS Publications.

- Thermal stability studies of benzoyl peroxide systems. (n.d.). OAKTrust.

- Navigating the Thermal Landscape of 4-Methyl-1,3-benzoxazole-2-thiol: A Technical Guide. (2025). Benchchem.

-

Thermogravimetric Analysis Of Metal Complexes Derived From 2-Phenyl-4H-Benzo[D]-Oxazin-4-One Ligand. (2025). [No Source Found]. Retrieved January 18, 2026, from

- Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. (n.d.). Jetir.Org.

- (b): TGA thermogram of control and treated 2-methylimidazole. (n.d.). ResearchGate.

- Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. (2025). ResearchGate.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 95-21-6: 2-Methylbenzoxazole | CymitQuimica [cymitquimica.com]

- 7. 2-甲基苯并噁唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 2-(2-Methylbenzoyl)oxazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the quantum chemical analysis of 2-(2-Methylbenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, establishing a self-validating workflow from initial structure input to the interpretation of complex electronic properties. We will detail the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the exploration of the molecule's electronic landscape through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. The objective is to equip researchers with both the practical steps and the theoretical understanding necessary to perform robust computational investigations that yield actionable insights into molecular structure, stability, and reactivity.

Introduction: The 'Why' Behind the Calculation

2-(2-Methylbenzoyl)oxazole belongs to a class of benzoxazole derivatives, which are prominent scaffolds in drug discovery due to their diverse biological activities.[1][2] The molecule's structure, featuring a benzoyl group attached to an oxazole ring, creates a unique electronic environment. The steric hindrance from the ortho-methyl group on the benzoyl moiety introduces conformational constraints that significantly influence its three-dimensional shape and, consequently, its interaction with biological targets.